Hydroxy Tipelukast-d6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C29H40O7S |

|---|---|

分子量 |

532.7 g/mol |

IUPAC 名称 |

4-[3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid |

InChI |

InChI=1S/C29H40O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,20,31,34H,5-11,16-18H2,1-4H3,(H,32,33) |

InChI 键 |

MLDWEJZYGSSUCN-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(C)O)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hydroxy Tipelukast-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, analytical methodologies, and relevant biological context for Hydroxy Tipelukast-d6. This deuterated analog of a major metabolite of Tipelukast is a critical tool in pharmacokinetic and drug metabolism studies.

Core Chemical Properties

This compound is the deuterated form of Hydroxy Tipelukast, a metabolite of the investigational drug Tipelukast (MN-001). The incorporation of six deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification.

Below is a summary of the available chemical data for this compound and its sodium salt.

| Property | This compound | This compound Sodium Salt |

| Alternate Name | 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid[1] | - |

| CAS Number | 1027597-04-1[1] | 34698-41-4 |

| Molecular Formula | C₂₉H₃₄D₆O₇S[1] | C₂₉H₃₃D₆NaO₇S |

| Molecular Weight | 538.73 g/mol [1] | 560.71 g/mol |

| Physical Form | Solid (assumed) | Solid (assumed) |

| Solubility | Soluble in methanol and acetonitrile | Data not publicly available |

| Melting Point | Data not publicly available | Data not publicly available |

| Boiling Point | Data not publicly available | Data not publicly available |

| Storage | Recommended storage for the solid form is at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year. It is advised to protect the compound from light and moisture and to minimize freeze-thaw cycles for solutions. | Data not publicly available |

Biological Context and Mechanism of Action of Parent Compound (Tipelukast)

This compound is a metabolite of Tipelukast, a drug candidate with anti-inflammatory and anti-fibrotic properties.[2] Tipelukast is being investigated for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[3][4] The therapeutic effects of Tipelukast are attributed to its multi-faceted mechanism of action, which includes:

-

Leukotriene (LT) Receptor Antagonism : Tipelukast blocks the action of leukotrienes, which are inflammatory mediators.[3][4][5]

-

Phosphodiesterase (PDE) Inhibition : It primarily inhibits PDE3 and PDE4, leading to an increase in cyclic adenosine monophosphate (cAMP), which has anti-inflammatory effects.[3][4][5]

-

5-Lipoxygenase (5-LO) Inhibition : By inhibiting 5-LO, Tipelukast reduces the production of leukotrienes.[3][4][5]

These actions collectively contribute to the down-regulation of genes associated with fibrosis and inflammation.[3]

Signaling Pathway of Tipelukast

Caption: Mechanism of action of Tipelukast.

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Tipelukast and its metabolites in biological matrices.

General Protocol for Synthesis of Deuterated Internal Standards

While a specific synthesis protocol for this compound is not publicly available, the general approaches for preparing deuterated internal standards include:

-

Hydrogen-Deuterium Exchange Reactions : This method involves the exchange of protons for deuterons using a deuterium source like D₂O, often with an acid or base catalyst.[6]

-

Catalytic Deuteration : Unsaturated bonds in a precursor molecule can be saturated with deuterium gas (D₂) in the presence of a metal catalyst.[6]

-

Total Synthesis with Deuterated Precursors : This involves a multi-step synthesis starting from commercially available deuterated building blocks.[6]

The position of the deuterium label is crucial and should be on a metabolically stable part of the molecule to prevent in-vivo H/D exchange.[6]

Sample Preparation for LC-MS/MS Analysis

The following is a representative protein precipitation protocol for the extraction of Tipelukast and its metabolites from human plasma using this compound as an internal standard.

Materials and Reagents:

-

Human plasma

-

Tipelukast and this compound stock solutions (e.g., 1 mg/mL in methanol)

-

Acetonitrile

-

Methanol

-

Water

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Prepare working standard solutions of Tipelukast and a working solution of the internal standard (this compound).

-

Pipette a small volume of human plasma (e.g., 50 µL) into microcentrifuge tubes.

-

Spike the plasma with the Tipelukast working standards for calibration curve and quality control samples.

-

Add the this compound internal standard working solution to all samples except for the blank.

-

Add a protein precipitating agent, such as acetonitrile (e.g., 200 µL), to all tubes.

-

Vortex the mixture vigorously for approximately 1 minute to precipitate the plasma proteins.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Forced Degradation Study Protocol

To assess the stability of this compound, a forced degradation study can be performed under various stress conditions.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

-

Subject aliquots of the stock solution to the following stress conditions:

-

Acidic Hydrolysis : Mix with an equal volume of a dilute acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis : Mix with an equal volume of a dilute base (e.g., 0.1 M NaOH) and incubate at an elevated temperature.

-

Oxidative Degradation : Treat with a solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation : Heat the solid compound or a solution at a high temperature (e.g., 80°C).

-

Photolytic Degradation : Expose a solution of the compound to a controlled light source.

-

-

At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for analysis by a stability-indicating HPLC method.

Analytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of Tipelukast and its metabolites using this compound as an internal standard.

| Parameter | Typical Value/Condition |

| Chromatography System | HPLC or UHPLC |

| Analytical Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Experimental and Logical Workflows

Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study.

References

Probing the Molecular Architecture: A Technical Guide to the Structure Elucidation of Hydroxy Tipelukast-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques integral to the structure elucidation of Hydroxy Tipelukast-d6, a critical deuterated internal standard used in the bioanalysis of the therapeutic agent Tipelukast. While specific proprietary data on its synthesis and characterization are not publicly available, this document outlines the established scientific principles and workflows that would be employed for such a structural determination.

Introduction to Tipelukast and the Role of Deuterated Metabolites

Tipelukast (also known as MN-001) is an orally bioavailable small molecule with a multifaceted mechanism of action, exhibiting both anti-inflammatory and anti-fibrotic properties.[1][2] It is under investigation for treating conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][3] The therapeutic efficacy and safety of a drug are intrinsically linked to its metabolic fate. Understanding how the body processes a drug molecule is a cornerstone of pharmaceutical development.

The metabolism of Tipelukast can lead to the formation of hydroxylated metabolites.[2] To accurately quantify Tipelukast and its metabolites in biological samples, a stable isotope-labeled internal standard is essential.[1][4] this compound serves this critical role. By replacing six hydrogen atoms with deuterium, a stable, heavier isotope, this molecule becomes distinguishable by mass spectrometry from its non-deuterated counterpart, while retaining nearly identical chemical and chromatographic properties.[5] This allows it to be spiked into a biological sample at a known concentration, correcting for variations in sample preparation and analytical instrumentation, thereby ensuring the accuracy and precision of quantitative data.[4]

The definitive confirmation of the chemical structure of this compound is paramount to its validity as an analytical standard. This guide details the likely spectroscopic and spectrometric journey to elucidate its molecular architecture.

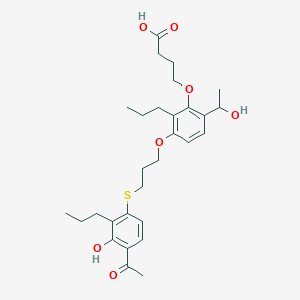

Deduced Structure of this compound

Based on the publicly available chemical name, 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid, the structure of this compound can be inferred.[6] The parent compound, Tipelukast, is an alkyl-phenylketone.[7] The name indicates that the deuterium atoms are located on the propoxy linker. The hydroxylation has occurred on one of the aromatic rings.

Core Structure of Tipelukast:

-

Two substituted phenyl rings.

-

A thioether linkage.

-

A propoxy linker connecting the two aromatic systems.

-

A butanoic acid chain.

-

Propyl and acetyl functional groups on the phenyl rings.

Structural Modifications in this compound:

-

Hydroxylation: Addition of a hydroxyl (-OH) group. Based on the name "4-Acetyl-3-hydroxy...", the hydroxylation is on one of the phenyl rings.

-

Deuteration: Replacement of six hydrogen atoms with deuterium (d6) on the propoxy group.

Experimental Protocols for Structure Elucidation

The definitive structure of a complex organic molecule like this compound is typically confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and elucidate the connectivity of its atoms.

Protocol for HRMS and MS/MS Analysis:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[8] This stock is then further diluted to an appropriate concentration (e.g., 1 µg/mL) for infusion into the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used.

-

Data Acquisition (HRMS): The sample is infused into the ESI source in positive ion mode. Full scan mass spectra are acquired over a relevant m/z range to determine the accurate mass of the protonated molecule [M+H]+.

-

Data Acquisition (MS/MS): The protonated molecule of this compound is selected as the precursor ion. Collision-induced dissociation (CID) is applied to fragment the ion. The resulting product ion spectrum is recorded.

-

Data Analysis: The accurate mass measurement from the HRMS analysis is used to confirm the elemental formula (C29H34D6O7S). The fragmentation pattern from the MS/MS spectrum is analyzed to confirm the structure of different parts of the molecule and the location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR provides information about the chemical environment of hydrogen atoms, while 13C NMR provides information about the carbon skeleton. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms.

Protocol for NMR Analysis:

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard suite of NMR experiments is performed:

-

1H NMR

-

13C NMR

-

Deuterium (2H) NMR to confirm the presence and general location of the deuterium labels.

-

2D COSY (Correlation Spectroscopy) to identify proton-proton couplings.

-

2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to assemble the complete structure of the molecule, confirming the positions of the hydroxyl group and the deuterium atoms. The absence of proton signals in the propoxy region of the 1H NMR spectrum, coupled with the presence of a signal in the 2H NMR spectrum, would confirm the location of the deuterium labels.

Quantitative Data Presentation

The following tables represent hypothetical data that would be expected from the structure elucidation experiments for this compound.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Observed Value | Theoretical Value (for C29H35D6O7S+) | Difference (ppm) |

| [M+H]+ | 539.2635 | 539.2638 | -0.56 |

Table 2: Key Tandem Mass Spectrometry (MS/MS) Fragments

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Postulated Neutral Loss/Fragment Structure |

| 539.3 | 521.3 | Loss of H2O |

| 539.3 | 479.3 | Loss of Butanoic Acid |

| 539.3 | 325.2 | Cleavage at the thioether bond |

| 539.3 | 211.1 | Fragment containing the deuterated propoxy linker |

Table 3: Hypothetical ¹H NMR Chemical Shifts

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.5 | m |

| -CH2- (Butanoic Acid) | 2.2 - 2.5 | m |

| Acetyl Protons (-COCH3) | 2.6 | s |

| Propyl Protons (-CH2CH2CH3) | 0.9 - 1.7 | m |

| Hydroxyl Proton (-OH) | 9.5 | s |

Note: The absence of signals corresponding to the propoxy linker protons would be a key indicator of deuteration at that position.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for structure elucidation and the metabolic pathway of Tipelukast.

Caption: General Workflow for Structure Elucidation.

Caption: Metabolic Pathway of Tipelukast.

Conclusion

The structure elucidation of this compound is a critical step in its validation as a reliable internal standard for bioanalytical studies. Through a combination of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, its elemental composition, molecular weight, and the precise connectivity of its atoms, including the location of the hydroxyl group and the six deuterium atoms, can be unequivocally determined. While this guide is based on established analytical principles rather than specific released data, it provides a robust framework for understanding the rigorous process of structural confirmation required for such a vital analytical tool in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. scbt.com [scbt.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. benchchem.com [benchchem.com]

The Multifaceted Mechanism of Action of Tipelukast and the Role of Hydroxy Tipelukast-d6 in its Metabolic Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tipelukast (MN-001) is a novel, orally bioavailable small molecule with a complex and multifaceted mechanism of action that confers both anti-inflammatory and anti-fibrotic properties.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of Tipelukast, including its interactions with key signaling pathways. Furthermore, it details the application of its deuterated hydroxy metabolite, Hydroxy Tipelukast-d6, as a critical tool in pharmacokinetic and metabolic studies. While extensive clinical investigation of Tipelukast is ongoing, this document synthesizes the currently available public information to serve as a valuable resource for the scientific community.

Core Mechanism of Action of Tipelukast

Tipelukast exerts its therapeutic effects through a multi-pronged approach, simultaneously targeting several key pathways involved in inflammation and fibrosis.[3][4] Its mechanism is not limited to a single receptor or enzyme but rather a constellation of interactions that collectively contribute to its pharmacological profile. The primary known mechanisms of action are detailed below.

Leukotriene Pathway Inhibition

A significant component of Tipelukast's action is its interference with the leukotriene pathway, a critical mediator of inflammation.

-

Leukotriene (LT) Receptor Antagonism : Tipelukast acts as a leukotriene receptor antagonist.[3][5] Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that bind to CysLT receptors, such as CysLT1R.[6][7] By blocking these receptors, Tipelukast prevents the downstream signaling that leads to inflammatory responses.[8][9]

-

5-Lipoxygenase (5-LO) Inhibition : In addition to receptor antagonism, Tipelukast also inhibits 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[3][4] This dual action of inhibiting both the synthesis and the receptor binding of leukotrienes makes for a more comprehensive blockade of this pro-inflammatory pathway.

Phosphodiesterase (PDE) Inhibition

Tipelukast is an inhibitor of phosphodiesterases (PDE), primarily targeting PDE3 and PDE4.[3] PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various cellular functions. By inhibiting PDE3 and PDE4, Tipelukast increases intracellular levels of cAMP, which has broad anti-inflammatory effects, including the suppression of cytokine release from immune cells.

Additional Mechanisms

Beyond the leukotriene and PDE pathways, Tipelukast has been shown to:

-

Inhibit Phospholipase C (PLC) : This inhibition further dampens inflammatory signaling cascades.

-

Down-regulate Pro-fibrotic and Pro-inflammatory Genes : Tipelukast has been observed to decrease the expression of genes that promote fibrosis, such as lysyl oxidase homolog 2 (LOXL2), collagen type 1, and tissue inhibitor of metalloproteinases 1 (TIMP-1).[4][5] It also down-regulates genes involved in inflammation, including C-C chemokine receptor type 2 (CCR2) and monocyte chemoattractant protein-1 (MCP-1).[4][5]

The following diagram illustrates the interconnected signaling pathways modulated by Tipelukast.

Caption: Multi-target mechanism of action of Tipelukast.

Quantitative Data

Currently, there is a lack of publicly available quantitative data summarizing the pharmacokinetic parameters of Tipelukast and its hydroxy metabolite.[1] Information from drug databases explicitly states that data on binding affinities (e.g., Ki), half-maximal inhibitory concentrations (IC50), metabolism, route of elimination, half-life, and clearance are "Not Available".[1][10]

The Role of this compound in Drug Metabolism Studies

Characterization and Application

This compound is a deuterated analog of Hydroxy Tipelukast, a putative metabolite of Tipelukast.[11] Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Hydroxy Tipelukast in biological matrices such as plasma and liver microsomes.[11] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of pharmacokinetic data.

One report suggests that the hydroxy metabolite of Tipelukast, referred to as MN-002, may possess its own biological activity by enhancing cholesterol efflux in macrophages through the upregulation of ABCA1 and ABCG1 transport proteins.[1]

Experimental Protocol: In Vitro Metabolism of Tipelukast using Human Liver Microsomes

The following provides a generalized protocol for an in vitro experiment to study the metabolism of Tipelukast and the formation of its hydroxylated metabolite using this compound as an internal standard.

Objective: To characterize the in vitro metabolism of Tipelukast in human liver microsomes (HLMs) and quantify the formation of Hydroxy Tipelukast.

Materials:

-

Tipelukast

-

This compound (Internal Standard)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of Tipelukast and this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare working solutions by diluting the stock solutions in an appropriate buffer or solvent.

-

Prepare an HLM suspension in phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLM suspension and Tipelukast working solution.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Include control incubations (e.g., without NADPH, without Tipelukast).

-

-

Sample Quenching and Preparation:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the this compound internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method optimized for the detection and quantification of Hydroxy Tipelukast and this compound.

-

The following diagram illustrates the experimental workflow.

Caption: Workflow for in vitro metabolism study of Tipelukast.

Clinical Context

Tipelukast (MN-001) has been investigated in clinical trials for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[5][12] In a Phase 2 study for IPF, patients were administered 750 mg of Tipelukast twice daily.[12] While the trial did not meet its primary endpoint of significantly improving lung function, it did show some positive effects, such as a reduction in worsening IPF events.[2]

Conclusion

Tipelukast is a promising therapeutic agent with a unique and complex mechanism of action that targets multiple pathways central to inflammation and fibrosis. Its ability to act as a leukotriene receptor antagonist, a 5-LO inhibitor, and a PDE inhibitor underscores its potential for treating complex inflammatory and fibrotic diseases. The development and use of this compound are essential for the precise characterization of its metabolic profile, which is a critical step in its ongoing clinical development. Further research and the publication of quantitative pharmacokinetic and pharmacodynamic data will be invaluable for a more complete understanding of this novel compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 3. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 4. medicinova.com [medicinova.com]

- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 6. Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cysteinyl leukotriene signaling through perinuclear CysLT1 receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. benchchem.com [benchchem.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide on the Metabolism of Tipelukast (MN-001)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on the metabolism of tipelukast (MN-001). It is important to note that detailed, quantitative pharmacokinetic and metabolism data for tipelukast have not been widely disclosed in peer-reviewed literature or public regulatory documents. The information presented herein is based on company press releases, clinical trial information, and drug database entries, which may be limited in scope.

Introduction

Tipelukast (also known as MN-001) is an orally bioavailable small molecule under investigation for its anti-inflammatory and anti-fibrotic properties.[1][2] It is being developed for the treatment of various conditions, including idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][3] Tipelukast exhibits a multi-faceted mechanism of action, targeting several key pathways involved in inflammation and fibrosis.[4] Understanding the metabolism of tipelukast is crucial for a comprehensive assessment of its efficacy, safety, and drug-drug interaction potential.

Metabolic Profile of Tipelukast

Detailed studies on the biotransformation of tipelukast in humans have not been made publicly available. However, information from the developing company indicates the presence of at least one major metabolite.

Major Metabolites

The primary known metabolite of tipelukast is designated as MN-002 .[1][5] While the exact chemical structure of MN-002 has not been publicly disclosed, it has been referred to as a "hydroxy metabolite" of tipelukast.[1] This suggests that a primary metabolic pathway for tipelukast involves hydroxylation, a common phase I metabolic reaction.

Biological Activity of MN-002: Importantly, the major metabolite MN-002 is not inert and possesses biological activity. Preclinical research has demonstrated that MN-002 can enhance cholesterol efflux in macrophages.[1][5] This effect is achieved by upregulating the expression of key transport proteins, namely ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[1][5] This activity suggests that MN-002 may contribute to the overall therapeutic profile of tipelukast, particularly in conditions with a metabolic component like atherosclerosis.[5]

Putative Metabolic Pathway

Based on the identification of a major hydroxy metabolite, a simplified metabolic pathway for tipelukast can be proposed. This pathway likely involves Phase I oxidation, a common route for the metabolism of xenobiotics.

Caption: Putative metabolic pathway of Tipelukast to its major metabolite.

Quantitative Data

A comprehensive search of publicly available data reveals a lack of quantitative information on the metabolism and pharmacokinetics of tipelukast and its metabolites. Information from drug databases explicitly states that data on metabolism, route of elimination, half-life, and clearance are "Not Available".[1][6] Therefore, tables summarizing pharmacokinetic parameters such as AUC, Cmax, Tmax, and the percentage of metabolites formed cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for the identification, characterization, and quantification of tipelukast and its metabolites are not available in the public domain. However, a general workflow for such studies can be outlined based on standard practices in drug metabolism research.

Caption: Generalized workflow for studying drug metabolism.

A typical investigation would likely involve:

-

In Vitro Studies: Incubation of tipelukast with human liver microsomes, S9 fractions, or hepatocytes to identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved.

-

In Vivo Studies: Administration of tipelukast to preclinical species and human subjects, followed by the collection of biological matrices (plasma, urine, feces) at various time points.

-

Analytical Methodology: The use of high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the separation, detection, and quantification of tipelukast and its metabolites.

-

Metabolite Identification: Structural elucidation of metabolites using high-resolution mass spectrometry and comparison with synthetic standards.

Mechanism of Action of Tipelukast

To provide a broader context, the multi-faceted mechanism of action of the parent compound, tipelukast, is relevant for understanding its overall pharmacological profile.

Caption: Multi-faceted mechanism of action of Tipelukast.

Conclusion

While tipelukast is a promising therapeutic agent with a unique mechanism of action, a detailed public understanding of its metabolism and pharmacokinetics is currently limited. The identification of a major, biologically active hydroxy metabolite, MN-002, underscores the importance of characterizing the metabolic profile of tipelukast to fully comprehend its clinical pharmacology. Further publications from the developing company or independent researchers will be necessary to populate the existing data gaps regarding quantitative metabolic parameters and detailed experimental protocols. For now, researchers should be aware of the limited nature of the publicly available information on tipelukast metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 3. Tipelukast - MediciNova - AdisInsight [adisinsight.springer.com]

- 4. medicinova.com [medicinova.com]

- 5. tipelukast (MN-001) / MediciNova [delta.larvol.com]

- 6. go.drugbank.com [go.drugbank.com]

The Role of Hydroxy Tipelukast-d6 in Modern Drug Metabolism Studies: A Technical Guide

This technical guide provides an in-depth overview of the application of Hydroxy Tipelukast-d6 in the study of Tipelukast, a novel therapeutic agent. Tailored for researchers, scientists, and drug development professionals, this document details the principles behind the use of deuterated internal standards, presents experimental protocols, and summarizes key data in a structured format to facilitate understanding and application in a laboratory setting.

Introduction to Tipelukast and the Need for Precise Bioanalysis

Tipelukast (also known as MN-001) is an orally bioavailable small molecule with significant therapeutic potential, demonstrating both anti-inflammatory and anti-fibrotic properties.[1][2] It is currently under investigation for treating complex diseases such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2][3] Tipelukast's mechanism of action is multifaceted, involving leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs 3 and 4), and inhibition of 5-lipoxygenase (5-LO).[2][4]

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Tipelukast is critical for its clinical development. This involves the identification and quantification of its metabolites to evaluate their efficacy and safety.[1] A common metabolic pathway for many drugs is hydroxylation. The resulting hydroxylated metabolites must be accurately quantified in complex biological matrices like plasma or liver microsomes. This presents a significant analytical challenge.

To overcome this, stable isotope-labeled internal standards are employed. This compound, a deuterated analog of the potential hydroxy metabolite of Tipelukast, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring the accuracy and precision required for robust drug metabolism studies.[1][2][5]

The Gold Standard: Why Use Deuterated Internal Standards?

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[6][7] Stable isotope-labeled (SIL) compounds, especially deuterated ones, are considered the "gold standard" for this purpose.[5][6][8]

A deuterated standard is chemically and structurally almost identical to the analyte of interest.[8] This means it exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[7][8] It co-elutes with the analyte and experiences the same matrix effects (ion suppression or enhancement), allowing for highly accurate and precise normalization of the analyte's signal.[5][6] The mass spectrometer can easily distinguish between the analyte and the heavier deuterated standard, and the ratio of their peak areas provides a reliable quantification of the analyte.[6]

Figure 1: Principle of using a deuterated internal standard for accurate quantification.

Experimental Protocols

In Vitro Metabolism Study Using Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to investigate the formation of hydroxylated metabolites of Tipelukast.[1]

Objective: To detect and quantify the formation of Hydroxy Tipelukast in an HLM incubation system, using this compound as the internal standard for accurate quantification.

Table 1: Stock and Working Solution Preparation

| Solution | Stock Concentration | Dilution Solvent | Working Concentration | Working Solvent |

|---|---|---|---|---|

| Tipelukast | 10 mM | DMSO or Methanol | 100 µM | Incubation Buffer |

| This compound (IS) | 1 mg/mL | Methanol | 100 ng/mL | 50:50 Acetonitrile:Water |

Data sourced from BenchChem Application Note.[1]

Table 2: Incubation Protocol

| Step | Procedure | Details |

|---|---|---|

| 1. Incubation Setup | In a microcentrifuge tube, combine: | - Phosphate buffer (pH 7.4)- HLMs (e.g., 0.5 mg/mL final conc.)- Tipelukast working solution (e.g., 1 µM final conc.) |

| 2. Pre-incubation | Pre-incubate the mixture. | 37°C for 5 minutes. |

| 3. Reaction Initiation | Initiate the metabolic reaction. | Add NADPH regenerating system. |

| 4. Incubation | Incubate at specified time points. | 37°C in a shaking water bath (e.g., 0, 5, 15, 30, 60 min). |

| 5. Reaction Quenching | Terminate the reaction. | Add 2 volumes of ice-cold acetonitrile containing the this compound IS. |

| 6. Protein Precipitation | Vortex vigorously and centrifuge. | Vortex for 1 min, then centrifuge at high speed (e.g., 14,000 rpm) for 10 min at 4°C. |

| 7. Sample Preparation | Transfer the supernatant. | Transfer to a new tube or 96-well plate for LC-MS/MS analysis. |

Protocol adapted from BenchChem Application Note.[1]

Figure 2: Workflow for in vitro metabolism study of Tipelukast using HLMs.

Bioanalytical Method for Tipelukast Quantification in Human Plasma

This protocol outlines the quantification of Tipelukast in human plasma, a typical application in pharmacokinetic studies.[5]

Objective: To accurately measure the concentration of Tipelukast in human plasma samples.

Experimental Protocol:

-

Sample Aliquoting: Aliquot 100 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.[5]

-

Internal Standard Addition: Add 25 µL of the this compound Internal Standard Working Solution. Vortex for 10 seconds.[5]

-

Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.[5]

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vial.[5]

-

Injection: Inject 5 µL into the LC-MS/MS system for analysis.[5]

Table 3: General LC-MS/MS System Parameters

| Parameter | Typical Setting |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode. |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[6] |

| Mobile Phase A | Water with 0.1% Formic Acid.[6] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid.[6] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for specific detection of Tipelukast and this compound. |

Note: These are general parameters and must be optimized for the specific compounds and instrumentation used.[1]

Data Presentation and Performance

While specific pharmacokinetic data for Tipelukast is not publicly available, representative performance data for a validated bioanalytical assay using this compound demonstrates the high quality of results achievable.[5][9]

Table 4: Representative Bioanalytical Method Performance Data

| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Nominal) | Precision (% CV) |

|---|---|---|---|

| LLOQ | 1.0 | 95.0 - 105.0 | < 15.0 |

| LQC | 3.0 | 97.0 - 103.0 | < 10.0 |

| MQC | 50.0 | 98.0 - 102.0 | < 8.0 |

| HQC | 150.0 | 97.5 - 102.5 | < 7.5 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data represents expected performance meeting FDA guidelines.[5]

Visualizing Tipelukast's Mechanism of Action

The therapeutic effects of Tipelukast are attributed to its interaction with multiple signaling pathways involved in inflammation and fibrosis.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 4. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. benchchem.com [benchchem.com]

Navigating the Isotopic Landscape: A Technical Guide to Hydroxy Tipelukast-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, biochemical properties, and analytical applications of Hydroxy Tipelukast-d6. Designed for the scientific community, this document synthesizes available data, details experimental methodologies, and visualizes complex biological and experimental workflows to support ongoing research and development efforts.

Commercial Availability and Physicochemical Properties

This compound, the deuterated stable isotope-labeled internal standard of a major metabolite of Tipelukast (MN-001), is commercially available from several specialized suppliers for research purposes. Its primary application is in quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate and precise measurement of the unlabeled analyte in biological matrices.[1]

Below is a summary of the key physicochemical data for this compound, compiled from various suppliers. Researchers are advised to consult the Certificate of Analysis (CoA) from their chosen supplier for lot-specific details.

| Property | Value |

| Chemical Name | 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid |

| CAS Number | 1027597-04-1[2] |

| Molecular Formula | C₂₉H₃₄D₆O₇S |

| Molecular Weight | 538.73 g/mol [3] |

| Deuteration | Six deuterium atoms are located on the propoxy linker chain.[4] |

Table 1: Physicochemical Properties of this compound

| Supplier | Product Name | Notes |

| Santa Cruz Biotechnology, Inc. | This compound | For research use only.[3] |

| LGC Standards | This compound Sodium Salt | May require custom synthesis.[5] |

| Clinivex | [2H6]-Hydroxy Tipelukast | Available as a sodium salt.[1] |

Table 2: Commercial Suppliers of this compound

Biochemical Context: The Role of Tipelukast

This compound is intrinsically linked to its parent compound, Tipelukast (MN-001), a novel, orally bioavailable small molecule with demonstrated anti-inflammatory and anti-fibrotic properties.[6] Understanding the mechanism of action of Tipelukast is crucial for contextualizing the significance of its metabolites in drug development.

Tipelukast exerts its therapeutic effects through a multi-faceted signaling pathway.[6][7] Its known mechanisms of action include:

-

Inhibition of Phosphodiesterases (PDE): Primarily targeting PDE3 and PDE4.[6][7]

-

Inhibition of 5-Lipoxygenase (5-LO): A key enzyme in the leukotriene synthesis pathway.[6][7]

-

Leukotriene (LT) Receptor Antagonism: Blocking the action of pro-inflammatory leukotrienes.[6][7][8]

-

Inhibition of Phospholipase C (PLC). [9]

-

Down-regulation of Pro-fibrotic and Pro-inflammatory Genes: Including LOXL2, Collagen Type 1, TIMP-1, CCR2, and MCP-1.[6][8]

Due to these properties, Tipelukast has been investigated in clinical trials for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1]

Experimental Protocol: In Vitro Metabolism of Tipelukast

The primary application of this compound is as an internal standard for the quantification of Hydroxy Tipelukast.[1] Below is a detailed protocol for a typical in vitro experiment to investigate the formation of hydroxylated metabolites of Tipelukast using human liver microsomes (HLMs).

3.1. Materials

-

Tipelukast

-

This compound (Internal Standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Purified water, LC-MS grade

3.2. Procedure

-

Preparation of Working Solutions:

-

Prepare a stock solution of Tipelukast (e.g., 10 mM in DMSO or Methanol).

-

Prepare a working solution of Tipelukast (e.g., 100 µM) by diluting the stock solution in the incubation buffer.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).

-

Prepare an internal standard working solution of this compound (e.g., 100 ng/mL in 50:50 Acetonitrile:Water).

-

-

Incubation:

-

In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration, e.g., 0.5 mg/mL), and the Tipelukast working solution (final concentration, e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C in a shaking water bath for specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Include control incubations (e.g., no Tipelukast, no NADPH) to assess background interference and non-enzymatic degradation.

-

-

Sample Quenching and Protein Precipitation:

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the this compound internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

3.3. LC-MS/MS Analysis

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Hydroxy Tipelukast: The precursor ion (Q1) will be the [M+H]+ of Hydroxy Tipelukast. The product ion (Q3) will be a characteristic fragment ion, determined by direct infusion of a standard.

-

This compound: The precursor ion (Q1) will be the [M+H]+ of this compound. The product ion (Q3) will be the corresponding deuterated fragment ion.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data

A comprehensive public record of the pharmacokinetic profile, including parameters such as AUC, Cmax, and half-life for Tipelukast and its hydroxy metabolite, is largely unavailable. The quantitative data that is publicly accessible is primarily limited to the physicochemical properties of this compound provided by commercial suppliers, as summarized in Table 1.

Conclusion

This compound is a critical research tool for the accurate quantification of the primary metabolite of Tipelukast. While detailed pharmacokinetic data on Tipelukast and its metabolites remains limited in the public domain, the availability of this stable isotope-labeled standard from commercial suppliers enables researchers to conduct precise in vitro and in vivo metabolism and pharmacokinetic studies. The well-characterized multi-target mechanism of action of Tipelukast underscores the importance of such studies in the ongoing development of this compound for inflammatory and fibrotic diseases. This guide provides a foundational resource for scientists and drug development professionals engaged in research involving Tipelukast and its metabolic pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound Sodium Salt | LGC Standards [lgcstandards.com]

- 6. medicinova.com [medicinova.com]

- 7. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 9. Tipelukast - MediciNova - AdisInsight [adisinsight.springer.com]

Hydroxy Tipelukast-d6: A Technical Guide for Researchers

For immediate use by researchers, scientists, and drug development professionals.

This in-depth technical guide provides comprehensive information on the procurement and application of Hydroxy Tipelukast-d6, a critical internal standard for the bioanalysis of Tipelukast (MN-001). This document outlines commercially available suppliers, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visualization of the parent compound's mechanism of action.

Commercial Availability and Procurement

This compound is a deuterated analog of a Tipelukast metabolite, designed for use as an internal standard in quantitative bioanalytical assays. Its primary application is to ensure accuracy and precision in measuring Tipelukast and its metabolites in biological matrices. Several specialized chemical suppliers offer this compound for research purposes. Pricing is generally available upon request from the suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Santa Cruz Biotechnology, Inc. | This compound | 1027597-04-1 | C₂₉H₃₄D₆O₇S | 538.73 | For research use only.[1] |

| LGC Standards | This compound Sodium Salt | Not explicitly listed, parent CAS is 1027597-04-1 | Not specified | Not specified | Custom synthesis may be required.[2] |

| Clinivex | [2H6]-Hydroxy Tipelukast | 1027597-04-1 | C₂₉H₃₃D₆NaO₇S | 561.72 | Available as sodium salt. |

| InvivoChem | This compound sodium | 2714473-19-3 (sodium salt) | Not specified | Not specified | Deuterated form of Hydroxy Tipelukast sodium salt.[3] |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Tipelukast in biological samples using LC-MS/MS. The following protocols are representative methodologies.

Quantification of Tipelukast in Human Plasma

This protocol outlines a protein precipitation method for the extraction of Tipelukast from human plasma prior to LC-MS/MS analysis.

Materials and Reagents:

-

Human plasma (K₂-EDTA)

-

Tipelukast reference standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Polypropylene microcentrifuge tubes

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Tipelukast in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From these stocks, prepare working standard solutions of Tipelukast and a working solution of the internal standard (e.g., 100 ng/mL) by serial dilution with 50:50 acetonitrile/water.

-

-

Sample Preparation:

-

To 50 µL of human plasma in a polypropylene tube, add 10 µL of the appropriate Tipelukast working standard solution (for calibration curve and quality control samples) or 10 µL of 50:50 methanol/water (for blank and unknown samples).

-

Add 200 µL of the this compound internal standard working solution in acetonitrile to all tubes to precipitate proteins.

-

Vortex all tubes for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials for analysis.

-

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: These should be optimized by infusing the individual compounds. Theoretical transitions can be predicted based on the molecular weights.

-

In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes a method to study the metabolism of Tipelukast in vitro using human liver microsomes (HLMs), with this compound as the internal standard for quantification of the parent drug and its metabolites.

Materials and Reagents:

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system

-

Tipelukast

-

This compound

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

Procedure:

-

Incubation:

-

In a microcentrifuge tube, combine phosphate buffer, HLMs (e.g., final concentration of 0.5 mg/mL), and Tipelukast working solution (e.g., final concentration of 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the this compound internal standard.

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Mechanism of Action of Tipelukast

Tipelukast (MN-001) is a multi-modal drug candidate with anti-inflammatory and anti-fibrotic properties. Its mechanism of action involves the inhibition of several key signaling pathways implicated in inflammation and fibrosis.[4][5]

Signaling Pathway of Tipelukast's Anti-Inflammatory Action

The following diagram illustrates the primary signaling pathways modulated by Tipelukast. It inhibits 5-Lipoxygenase (5-LO) and Phosphodiesterases (PDEs) 3 and 4, and also acts as a leukotriene receptor antagonist. This multi-target approach leads to a broad anti-inflammatory effect.

Experimental Workflow for Bioanalysis

The following diagram outlines the general workflow for the quantification of Tipelukast in a biological matrix using this compound as an internal standard.

References

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Tipelukast in Human Plasma using Hydroxy Tipelukast-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipelukast (also known as MN-001) is an orally bioavailable small molecule with a multi-faceted mechanism of action, exhibiting both anti-inflammatory and anti-fibrotic properties.[1][2] Its therapeutic potential is under investigation for various conditions, including idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[2][3] The mechanism of Tipelukast involves leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs, primarily 3 and 4), and inhibition of 5-lipoxygenase (5-LO).[1][4][5]

Given its complex activity, a precise and accurate quantitative bioanalytical method is essential for characterizing its pharmacokinetic profile and establishing a clear dose-response relationship in preclinical and clinical studies.[1] This document provides a detailed protocol for the quantitative analysis of Tipelukast in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Hydroxy Tipelukast-d6, to ensure the highest accuracy and precision by correcting for variability during sample preparation and analysis.[1][6]

Principle of the Method

This method is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC) and detection with a triple quadrupole mass spectrometer.[3][7] this compound, a deuterated analog of a Tipelukast metabolite, is used as an internal standard (IS) to compensate for matrix effects and variations in extraction and injection volumes.[8][9] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[3]

Materials and Reagents

-

Tipelukast reference standard

-

This compound reference standard

-

Human plasma (K2-EDTA)[7]

-

Methanol (HPLC grade or higher)[7]

-

Acetonitrile (HPLC grade or higher)[7]

-

Formic acid (LC-MS grade)[7]

-

Ultrapure water[7]

-

Microcentrifuge tubes (1.5 mL)[7]

-

Autosampler vials[7]

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[3]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]

-

Calibrated micropipettes[7]

-

Vortex mixer[7]

-

Microcentrifuge (capable of ≥10,000 x g)[7]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh the Tipelukast and this compound reference standards and dissolve them in methanol to obtain individual primary stock solutions with a concentration of 1 mg/mL.[1][7]

-

Tipelukast Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tipelukast primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to prepare calibration curve standards and quality control (QC) samples.[1]

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.[1]

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.[1]

-

Pipette 50 µL of human plasma into the appropriately labeled tubes.[1]

-

For calibration and QC samples, spike 10 µL of the corresponding Tipelukast working standard solution. For blank and unknown samples, add 10 µL of the 50:50 methanol:water mixture.[1]

-

To all tubes, add 200 µL of the internal standard working solution in acetonitrile.[1]

-

Vortex mix all tubes for 1 minute to precipitate the plasma proteins.[1]

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[1]

-

Carefully transfer 100 µL of the clear supernatant to autosampler vials for LC-MS/MS analysis.[1]

Caption: Experimental workflow for the quantification of Tipelukast in plasma.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[8]

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

-

Mobile Phase A: Water with 0.1% formic acid.[3]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

-

Gradient: A representative gradient would be 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 20% B and re-equilibrate for 1 minute.[9]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[3]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM).[3]

-

MRM Transitions (Hypothetical):

-

Tipelukast: Precursor ion (Q1) [M+H]+ → Product ion (Q3)

-

This compound: Precursor ion (Q1) [M+H]+ → Product ion (Q3) (Note: Specific MRM transitions need to be optimized by direct infusion of the analytes.)[3]

-

Method Validation and Performance Characteristics

While a specific validated method for Tipelukast has not been publicly detailed, the following tables present representative data that would be expected from a validated LC-MS/MS assay based on established regulatory guidelines and the performance of similar molecules.[6][10]

Linearity and Range

The calibration curve should be linear over the desired concentration range.

| Parameter | Expected Value |

| Concentration Range (ng/mL) | 1 - 1000 |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Weighting Factor | 1/x² |

Accuracy and Precision

The intra- and inter-day accuracy and precision are evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |

| LQC | 3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| MQC | 100 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

| HQC | 800 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |

Recovery and Matrix Effect

Recovery and matrix effect are assessed to ensure the sample preparation is efficient and that endogenous plasma components do not interfere with quantification.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 3 | 85 - 115 | 85 - 115 |

| MQC | 100 | 85 - 115 | 85 - 115 |

| HQC | 800 | 85 - 115 | 85 - 115 |

Tipelukast Mechanism of Action

Tipelukast exhibits a multi-target mechanism of action that contributes to its anti-inflammatory and anti-fibrotic effects.

Caption: Multi-target mechanism of action of Tipelukast.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of Tipelukast in human plasma using LC-MS/MS with this compound as an internal standard.[1] The use of a stable isotope-labeled internal standard is crucial for achieving the high levels of accuracy, precision, and robustness required for regulated bioanalysis.[8] The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, serves as a foundational framework for the development and validation of a bioanalytical method suitable for supporting clinical and preclinical studies of Tipelukast.[1] Such a method is indispensable for thoroughly characterizing the pharmacokinetic and pharmacodynamic properties of this promising therapeutic agent.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Note: High-Throughput Analysis of Hydroxy Tipelukast-d6 in Human Plasma via Protein Precipitation and LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and efficient method for the sample preparation of Hydroxy Tipelukast-d6, a deuterated internal standard for the therapeutic agent Tipelukast, from human plasma.[1][2] The protocol employs a straightforward protein precipitation technique, ensuring rapid and effective removal of plasma proteins for a clean sample extract, thereby minimizing matrix effects in subsequent analysis.[1] This method is designed for researchers, scientists, and drug development professionals engaged in the bioanalysis of small molecules in biological matrices.[1] The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Tipelukast (MN-001) is a novel, orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[2][3] It is currently under investigation for the treatment of conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[2][3] Tipelukast exhibits a multi-faceted mechanism of action, including leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs, primarily 3 and 4), and inhibition of 5-lipoxygenase (5-LO).[2]

Accurate quantification of Tipelukast and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variability during sample processing and analysis, ensuring the reliability of quantitative data.[2] This document provides a detailed protocol for the sample preparation of this compound in human plasma using a simple and rapid protein precipitation method.

Signaling Pathway of Tipelukast

The therapeutic effects of Tipelukast are attributed to its interaction with multiple signaling pathways implicated in inflammation and fibrosis. A simplified representation of its mechanism of action is depicted below.

Experimental Protocols

This section provides a detailed methodology for the sample preparation of this compound in human plasma.

Materials and Reagents

-

Human plasma (K2-EDTA)

-

This compound reference standard

-

Acetonitrile (HPLC grade or higher)

-

Methanol (HPLC grade or higher)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Equipment

-

Calibrated micropipettes

-

Vortex mixer

-

Microcentrifuge capable of ≥10,000 x g

-

LC-MS/MS system (e.g., equipped with a C18 reversed-phase column)

Stock and Working Solutions Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol to achieve a final concentration of 1 mg/mL.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and ultrapure water.[1] These solutions will be used to spike into plasma for the preparation of calibration curve standards and quality control samples.[1]

Sample Preparation: Protein Precipitation

-

Aliquoting: Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.[1]

-

Internal Standard Spiking: Add 20 µL of the appropriate working solution of this compound (as the internal standard) to each plasma sample, except for the blank plasma samples.[1]

-

Protein Precipitation: Add 600 µL of acetonitrile (pre-chilled to -20°C) to each tube.

-

Vortexing: Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[1]

Experimental Workflow

The following diagram illustrates the key steps of the sample preparation protocol.

Quantitative Data

The following tables summarize the expected quantitative performance parameters for the described method, based on typical results for similar bioanalytical assays.

Table 1: Calibration Curve Parameters

| Parameter | Expected Value |

| Linearity (r²) | ≥ 0.99 |

| Range | 1 - 1000 ng/mL |

| Weighting | 1/x² |

Table 2: Accuracy and Precision (Representative Data)

| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (% Nominal) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Nominal) | Inter-Day Precision (% CV) |

| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 15 |

| LQC | 3 | 97 - 103 | < 10 | 96 - 104 | < 10 |

| MQC | 50 | 98 - 102 | < 8 | 97 - 103 | < 8 |

| HQC | 800 | 99 - 101 | < 5 | 98 - 102 | < 5 |

| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control |

Table 3: Recovery and Matrix Effect

| Parameter | Expected Value |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and Compensated by IS |

Discussion

The protein precipitation method described in this application note offers a simple, rapid, and cost-effective approach for the preparation of this compound samples from human plasma. This high-throughput method is amenable to automation and provides clean extracts suitable for sensitive LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, this compound, is critical for ensuring the accuracy and precision of the analytical method by compensating for any variability in sample preparation and instrument response.[2] While the provided performance data is representative, it is imperative that this method undergoes full validation according to regulatory guidelines before its implementation in clinical or preclinical studies.

References

Application Notes and Protocols for the Use of Hydroxy Tipelukast-d6 in Pharmacokinetic Studies

For: Researchers, Scientists, and Drug Development Professionals

Subject: A detailed protocol for the quantitative analysis of Tipelukast in human plasma using Hydroxy Tipelukast-d6 as an internal standard for pharmacokinetic studies.

Introduction

Tipelukast (MN-001) is an orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties, currently under investigation for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2] Its mechanism of action is multi-faceted, involving leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs 3 and 4), and inhibition of 5-lipoxygenase (5-LO).[2][3][4] To thoroughly characterize the pharmacokinetic profile of Tipelukast, a robust and validated bioanalytical method is essential.

These application notes provide a comprehensive protocol for the quantification of Tipelukast in human plasma using this compound as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it ensures the highest accuracy and precision by correcting for variability during sample preparation and analysis.[5][6][7] While specific pharmacokinetic data for Tipelukast is not publicly available, this document offers a detailed methodology to enable researchers to conduct such studies.[8]

Principle and Application

This compound is the deuterated analog of the hydroxy metabolite of Tipelukast.[1] In pharmacokinetic studies, a known concentration of this compound is added to plasma samples containing unknown concentrations of Tipelukast. Due to their structural similarity, the analyte and the internal standard exhibit nearly identical behavior during extraction, chromatography, and ionization.[6][9] By comparing the mass spectrometric response of Tipelukast to that of the known amount of this compound, precise and accurate quantification of Tipelukast can be achieved.[10][11] This method is applicable for the quantitative determination of Tipelukast in human plasma to support preclinical and clinical pharmacokinetic and toxicokinetic studies.[5]

Materials and Reagents

-

Tipelukast analytical standard

-

This compound (Internal Standard)[12]

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher)

-

Microcentrifuge tubes (1.5 mL)

-

96-well plates (optional)

Experimental Protocols

Stock and Working Solution Preparation

-

Tipelukast Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tipelukast in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]

-

Tipelukast Working Solutions (for calibration curve and quality controls): Serially dilute the Tipelukast stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.[1]

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the appropriate Tipelukast working solutions to create a calibration curve with a suggested range of 1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Sample Preparation: Protein Precipitation

This protocol is a common and efficient method for extracting small molecules from plasma.[5][7]

-

Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube (except for blank samples, to which 25 µL of 50:50 acetonitrile:water is added).[7]

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[7]

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vial.[7]

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[7]

Alternatively, for cleaner samples, a solid-phase extraction (SPE) can be employed.[13][14][15]

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters and should be optimized for the specific instrumentation used.[1][2]

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of standards for Tipelukast and this compound. The precursor ion (Q1) will be the [M+H]+, and the product ion (Q3) will be a characteristic fragment. |

| Source Parameters | Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity. |

Data Presentation and Bioanalytical Method Validation

A robust bioanalytical method should be validated according to regulatory guidelines.[16][17] The following tables represent expected performance data for a validated assay.[7]

Table 3: Representative Accuracy and Precision Data for Tipelukast Quantification

| Quality Control Level | Concentration (ng/mL) | Intra-Day Accuracy (% Nominal) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Nominal) | Inter-Day Precision (% CV) |

| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 15 |

| LQC | 3 | 97 - 103 | < 10 | 96 - 104 | < 10 |

| MQC | 300 | 98 - 102 | < 8 | 97 - 103 | < 8 |

| HQC | 800 | 99 - 101 | < 5 | 98 - 102 | < 6 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for Tipelukast quantification.

Role of Internal Standard

Caption: Principle of stable isotope-labeled internal standards.

Conclusion